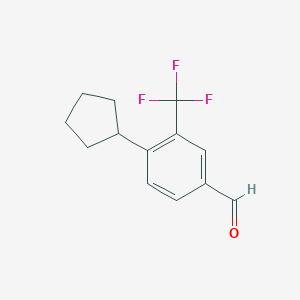
4-Cyclopentyl-3-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopentyl-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C13H13F3O and a molecular weight of 242.24 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a cyclopentyl group at the 4-position and a trifluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with cyclopentyl chloride and trifluoromethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 4-Cyclopentyl-3-(trifluoromethyl)benzaldehyde may involve large-scale Friedel-Crafts acylation or other proprietary methods developed by chemical manufacturers. These methods are optimized for high yield and purity, often involving advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentyl-3-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: 4-Cyclopentyl-3-(trifluoromethyl)benzoic acid
Reduction: 4-Cyclopentyl-3-(trifluoromethyl)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
4-Cyclopentyl-3-(trifluoromethyl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopentyl-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopentylbenzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)benzaldehyde: Lacks the cyclopentyl group, affecting its steric and electronic properties.
4-Cyclopentyl-3-(trifluoromethyl)benzoic acid: The oxidized form of 4-Cyclopentyl-3-(trifluoromethyl)benzaldehyde.
Uniqueness
This compound is unique due to the presence of both the cyclopentyl and trifluoromethyl groups, which impart distinct steric and electronic effects.
Properties
Molecular Formula |
C13H13F3O |
|---|---|
Molecular Weight |
242.24 g/mol |
IUPAC Name |
4-cyclopentyl-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C13H13F3O/c14-13(15,16)12-7-9(8-17)5-6-11(12)10-3-1-2-4-10/h5-8,10H,1-4H2 |
InChI Key |
HNHCQDXWRFMYPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=C(C=C(C=C2)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


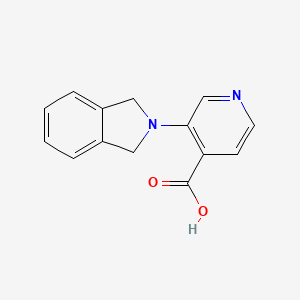
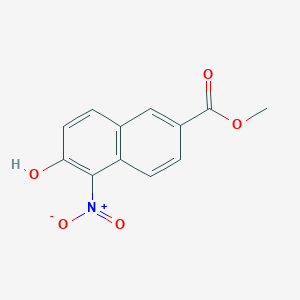
![2,6-Diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13894612.png)
![[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate](/img/structure/B13894618.png)
![(S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine](/img/structure/B13894624.png)
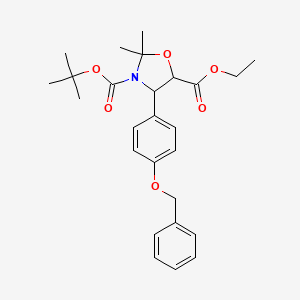
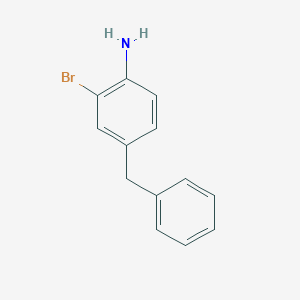
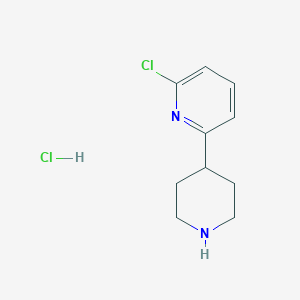
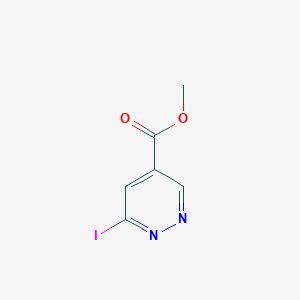
![2,3-Dihydrothiopyrano[3,2-c]pyridin-4-one](/img/structure/B13894654.png)
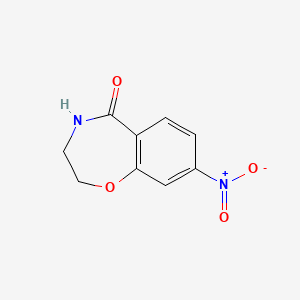
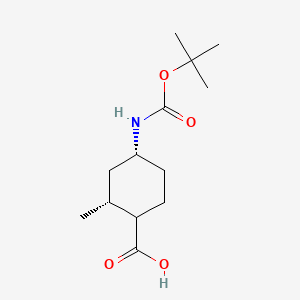

![2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile](/img/structure/B13894676.png)
